(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one
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Description
(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one is a useful research compound. Its molecular formula is C23H16Cl2F3NO3 and its molecular weight is 482.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure Analysis
Facile Synthesis and Crystal Structures : The synthesis of oligomers with a structure related to (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one was achieved, with X-ray crystallographic analysis revealing U-shaped structures, suggesting easy adoption of helical structures (Ito et al., 2002).
Oxidation Catalysis : A study on the oxidation of propenoidic phenols, similar in structure to the compound , demonstrated the impact of reaction solvent and phenyl ring substituents on product yields. Organometallic radicals were suggested as intermediate active species (Bolzacchini et al., 1996).
Polymerization and Material Properties
Benzoxazine Monomers and Polymers : Research on benzoxazines, related to the compound, showed their potential in forming diverse polymer structures with low polymerization temperatures. The study highlights the varying reactivities and polymerization behaviors based on oxazine functionality (Soto et al., 2016).
Electroactive Siliceous Hybrid Materials : A novel electroactive silsesquioxane precursor was synthesized, which shares some structural characteristics with (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one. These materials exhibited enhanced corrosion protection on electrodes, showcasing the potential for similar compounds in protective coatings (Gu et al., 2015).
Spectroelectrochemical Properties
Spectroelectrochemical Investigation : A study on phthalocyanines, bearing structural resemblance to the compound, explored their electrochemical properties. This research offers insights into the potential electrochromic applications of similar compounds (Kamiloğlu et al., 2018).
Photoinduced Charge Transfer : The photochemical behavior of trans-4-(N-arylamino)stilbenes, structurally akin to the compound , was examined, revealing insights into the influence of substituents on charge transfer processes. This study informs about the potential photochemical applications of similar compounds (Yang et al., 2004).
Corrosion Inhibition
- Corrosion Inhibition Properties : Research on thiophene Schiff base, which shares structural features with the compound, demonstrated its efficacy as a corrosion inhibitor for steel in acidic environments. This highlights the possibility of using similar compounds for corrosion protection (Daoud et al., 2014).
Properties
IUPAC Name |
(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2F3NO3/c24-17-5-4-16(21(25)13-17)14-31-20-3-1-2-15(12-20)22(30)10-11-29-18-6-8-19(9-7-18)32-23(26,27)28/h1-13,29H,14H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAKXBFFJGCJBE-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CNC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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